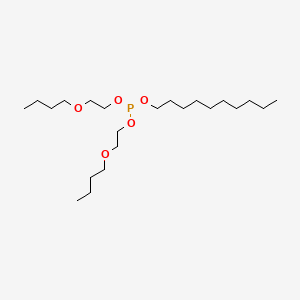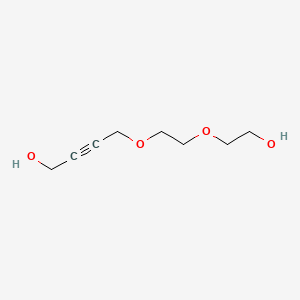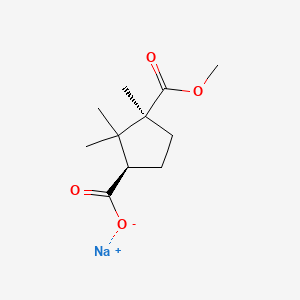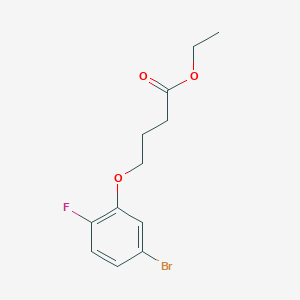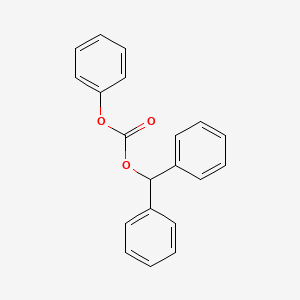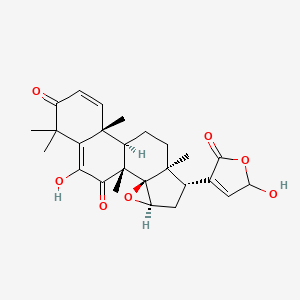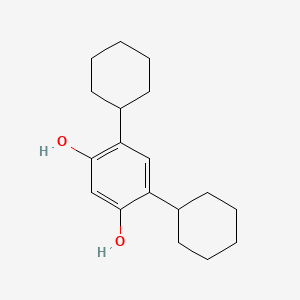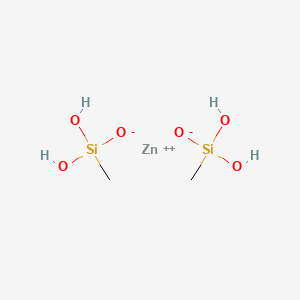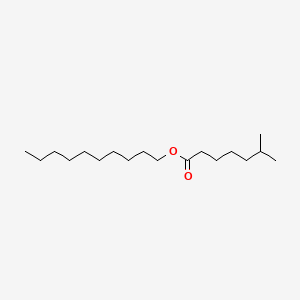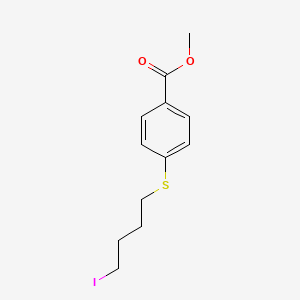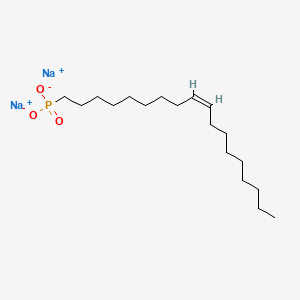
Dinonylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinonylnaphthalene is an organic compound that belongs to the class of aryl sulfonic acids. It is characterized by its high molecular weight and the presence of two nonyl groups attached to a naphthalene ring. This compound has gained significant attention due to its unique properties and wide range of applications, particularly in industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dinonylnaphthalene is typically synthesized through the alkylation of naphthalene with nonene in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Naphthalene} + \text{Nonene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene and nonene are combined under controlled conditions. The reaction mixture is then subjected to sulfonation to produce this compound sulfonic acid, which is subsequently purified through solvent extraction and ion exchange techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Dinonylnaphthalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dinonylnaphthoquinone.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions, respectively.
Major Products:
Oxidation: Dinonylnaphthoquinone
Reduction: this compound hydro derivatives
Substitution: this compound sulfonic acid, this compound nitro derivatives
Applications De Recherche Scientifique
Dinonylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst and in the study of micelle formation in nonpolar solvents.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Mécanisme D'action
The mechanism of action of dinonylnaphthalene involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate various substances, facilitating their transport and reaction. The compound’s sulfonic acid groups play a crucial role in its activity as a phase-transfer catalyst, enabling the transfer of ions between aqueous and organic phases .
Comparaison Avec Des Composés Similaires
Didodecylnaphthalene sulfonic acid: Similar in structure but with dodecyl groups instead of nonyl groups.
Dinonylnaphthalene disulfonic acid: Contains two sulfonic acid groups, leading to different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring oil-soluble corrosion inhibitors and phase-transfer catalysts .
Propriétés
Numéro CAS |
25358-55-8 |
|---|---|
Formule moléculaire |
C28H44 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
1,2-di(nonyl)naphthalene |
InChI |
InChI=1S/C28H44/c1-3-5-7-9-11-13-15-19-25-23-24-26-20-17-18-22-28(26)27(25)21-16-14-12-10-8-6-4-2/h17-18,20,22-24H,3-16,19,21H2,1-2H3 |
Clé InChI |
RAADJDWNEAXLBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


